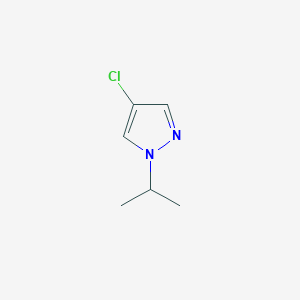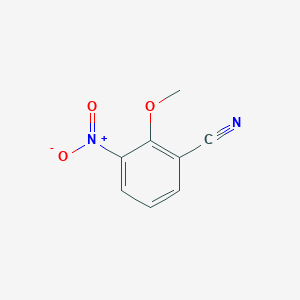
N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine
Overview
Description
N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine, also known as Z-FPG-OH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of phenylalanine, an essential amino acid, and is commonly used as a substrate for enzymatic reactions.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine is part of a family of compounds with significant applications in organic synthesis and medicinal chemistry. Compounds like benzoxaboroles, to which this compound is structurally related, have found new applications due to their exceptional properties and wide range of applications, including serving as building blocks and protecting groups in organic synthesis. These compounds display biological activity and are under clinical trials, highlighting their importance in the development of new therapeutic agents (Adamczyk-Woźniak et al., 2009).
Therapeutic Applications
The versatility of benzoxaborole chemistry, closely related to the structural and functional domain of this compound, underscores the potential for discovering new classes of antibacterial, antifungal, anti-protozoal, and anti-viral agents. The unique physicochemical and drug-like properties of benzoxaboroles have facilitated their integration into the design of compounds that have progressed into various phases of clinical trials. This includes applications for treating conditions like onychomycosis and atopic dermatitis, with ongoing research into their efficacy against a broader spectrum of diseases (Nocentini et al., 2018).
Environmental and Health Considerations
The research also extends to the environmental and health impacts of chemical compounds, where studies on similar chemicals have raised concerns about their safety and ecological effects. For example, glyphosate and its degradation product, AMPA, have been extensively reviewed for their potential environmental and health impacts, highlighting the importance of understanding the broader implications of chemical use in agriculture and other industries (Van Bruggen et al., 2018).
properties
IUPAC Name |
2-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSKLSUZZWAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















